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Compound of Interest

Compound Name: Resveratrodehyde C

Cat. No.: B15361076 Get Quote

A comprehensive investigation into the physicochemical properties of "Resveratrodehyde C"

has yielded no definitive scientific record of a compound bearing this specific name. Extensive

searches across prominent chemical databases and the broader scientific literature have failed

to identify any published data, including molecular structure, weight, melting point, or biological

activity, associated with "Resveratrodehyde C."

This suggests that "Resveratrodehyde C" may be a novel, yet-to-be-documented compound,

a proprietary research chemical not in the public domain, or potentially a misnomer for a

related, known substance. Given the query's specificity for a technical audience of researchers

and drug development professionals, the absence of any foundational data is conspicuous.

In the interest of providing relevant information, this guide will focus on the well-characterized

and closely related compound, Resveratrol. It is imperative to note that the following data

pertains to Resveratrol and should not be attributed to the unconfirmed "Resveratrodehyde
C."

Physicochemical Properties of Resveratrol
The following table summarizes the key physicochemical properties of trans-Resveratrol, the

most common and stable isomer.
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Property Value

Molecular Formula C₁₄H₁₂O₃

Molecular Weight 228.24 g/mol

IUPAC Name (E)-5-(4-hydroxystyryl)benzene-1,3-diol

CAS Number 501-36-0

Melting Point 253-255 °C

Boiling Point Decomposes upon heating

Solubility in Water 0.03 g/L

Solubility in Ethanol 50 g/L

Solubility in DMSO >50 g/L

pKa 8.8, 9.8, 11.1 (for the three hydroxyl groups)

Experimental Protocols for Characterization of
Resveratrol Analogs
For researchers encountering a novel stilbenoid potentially misidentified as

"Resveratrodehyde C," a standard battery of experiments would be necessary for its

characterization. The methodologies outlined below are fundamental to establishing the

physicochemical profile of a new chemical entity.

1. Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC,

and HMBC would be employed to establish connectivity between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact

molecular weight, allowing for the determination of the molecular formula. Fragmentation

patterns can offer clues to the compound's structure.
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X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction

provides the unambiguous three-dimensional structure of the molecule.

2. Purity and Quantification:

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method,

typically with a C18 column and a water/acetonitrile or water/methanol gradient, is the

standard for assessing purity and quantifying the compound. Detection is commonly

performed using a UV-Vis detector.

3. Physicochemical Property Determination:

Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range

is indicative of high purity.

Solubility: Assessed by the shake-flask method, where an excess of the compound is

agitated in a given solvent at a constant temperature until equilibrium is reached. The

concentration of the dissolved compound is then measured, often by HPLC.

pKa Determination: Potentiometric titration or UV-Vis spectrophotometry can be used to

determine the acid dissociation constants of ionizable groups.

Potential Signaling Pathways and Experimental
Workflows
While no signaling pathways can be described for the unknown "Resveratrodehyde C,"

Resveratrol is known to interact with numerous cellular signaling cascades. A primary and

extensively studied target is Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.

Hypothetical Experimental Workflow for Investigating a Novel Stilbenoid's Effect on the SIRT1

Pathway

The following diagram illustrates a logical workflow to investigate if a novel compound, such as

a potential "Resveratrodehyde C," modulates the SIRT1 signaling pathway.
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Caption: A workflow for investigating a new compound's effect on SIRT1 signaling.

SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1 in cellular processes, a likely pathway to

investigate for any novel resveratrol analog.
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Downstream Effects
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Caption: Simplified SIRT1 signaling pathway, a potential target for resveratrol analogs.

In conclusion, while a definitive guide on "Resveratrodehyde C" cannot be provided due to the

absence of its characterization in the public domain, the established methodologies and known

biological pathways associated with the closely related compound, Resveratrol, offer a robust

framework for the investigation of any such novel stilbenoid. Researchers are advised to first

confirm the identity and structure of their compound of interest using the standard analytical

techniques outlined above.

To cite this document: BenchChem. [Unveiling the Enigma of "Resveratrodehyde C": A Case
of Mistaken Identity?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15361076#physicochemical-properties-of-
resveratrodehyde-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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